Bicyclo[3.2.2]nonan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
bicyclo[3.2.2]nonan-1-amine |
InChI |
InChI=1S/C9H17N/c10-9-5-1-2-8(3-6-9)4-7-9/h8H,1-7,10H2 |
InChI Key |
NXSGVUNEEGQDRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)(CC2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bicyclo 3.2.2 Nonan 1 Amine and Its Derivatives
Strategies for Constructing the Bicyclo[3.2.2]nonane Skeleton
The construction of the bicyclo[3.2.2]nonane core presents a synthetic challenge due to its inherent ring strain and stereochemical complexity. Several powerful strategies have been developed to assemble this bicyclic system, each offering distinct advantages in terms of efficiency and substrate scope.
Diels-Alder Cycloaddition Approaches
The Diels-Alder reaction, a [4+2] cycloaddition, stands as a cornerstone for the synthesis of the bicyclo[3.2.2]nonane skeleton. This method allows for the rapid formation of the bicyclic framework. For instance, the reaction between a cycloheptadiene derivative and a suitable dienophile can directly yield the bicyclo[3.2.2]nonene structure. beilstein-journals.org
In one approach, the Diels-Alder reaction of 2,5-dimethylbenzene-1,4-diol with maleic anhydride (B1165640) is used to construct a bicyclo[2.2.2]octene intermediate, which can then be transformed into a cycloheptadiene derivative. beilstein-journals.org This diene can then undergo a subsequent Diels-Alder reaction with acrolein, facilitated by a Lewis acid such as tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf), to produce a highly functionalized bicyclo[3.2.2]nonene derivative. beilstein-journals.org The use of high pressure can also improve the yields of these cycloaddition reactions. oup.com
Another strategy involves the reaction of tropones with dienophiles like 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene, followed by a thermal cycloreversion to furnish bicyclo[3.2.2]nona-3,6,8-trien-2-ones. oup.com Furthermore, substituted naphthoquinones can serve as dienophiles in Diels-Alder reactions to create hydroanthraquinone derivatives, which are precursors for intramolecular coupling reactions to form bicyclo[3.2.2]nonane ring systems. royalsocietypublishing.org
| Diene | Dienophile | Conditions | Product |
| Optically active 1,4-dimethylcycloheptadiene | Acrolein | TBSOTf, Toluene, -78 °C | Bicyclo[3.2.2]nonene derivative |
| Tropone | 2,3-Bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene | High Pressure, then 130 °C | Homobarrelenone |
| 2-Substituted Naphthoquinones | Various Dienes | Mild Conditions | Hydroanthraquinones |
Intramolecular Oxidative Coupling Reactions
Intramolecular oxidative coupling of enols has emerged as an effective method for constructing the rigid spiro[bicyclo[3.2.2]nonane] system. nih.govfrontiersin.org This approach has been successfully applied in the synthesis of the core skeleton of spiroaspertrione A, a natural product with promising bioactivity. nih.govfrontiersin.org The key step involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) to induce an intramolecular cross-coupling of a silyl (B83357) enolate. nih.govfrontiersin.org This remote oxidative coupling reaction, while sometimes yielding a challenging diastereomeric ratio, provides high yields for the formation of the bicyclo[3.2.2]nonane structure. nih.govfrontiersin.org
This strategy often begins with the construction of a suitable precursor containing both the enol or enolate functionality and the group it will couple with. For the synthesis of the spiroaspertrione A core, a precursor was assembled through a 1,4-conjugate addition, followed by Birch reduction and methylation. nih.gov The subsequent intramolecular enol oxidative coupling of this advanced intermediate successfully formed the desired spiro[bicyclo[3.2.2]nonane] framework. nih.gov
Cobalt-Mediated Cycloadditions
Cobalt-mediated cycloaddition reactions provide another powerful route to the bicyclo[3.2.2]nonane skeleton. Specifically, Co(I)-mediated [2+2+2] cycloadditions of enediynes with γ-alkylidenebutenolides can form bicyclo[3.2.2]nonane-6,8-dione backbones. These reactions are typically carried out using cobalt catalysts such as Co(CO)₈ in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures (60–80°C). This methodology has been a subject of interest for its ability to rapidly assemble complex polycyclic structures. nih.gov
Synthesis of Bicyclo[3.2.2]nonan-1-amine and its Nitrogen-Containing Analogues
The introduction of a nitrogen atom, particularly an amine group at the bridgehead position, transforms the bicyclo[3.2.2]nonane scaffold into a valuable pharmacophore. The synthesis of these nitrogen-containing analogues often involves ring-expansion strategies starting from more readily available bicyclic ketones.
Beckmann Rearrangement Protocols from Bicyclo[2.2.2]octan-2-ones
The Beckmann rearrangement is a well-established method for the synthesis of azabicyclic lactams, which are key intermediates in the preparation of this compound and its derivatives. ualberta.caresearchgate.net This reaction typically starts with a bicyclo[2.2.2]octan-2-one, which is converted to its oxime. acs.org Treatment of the oxime with an acid, such as hydroxylamine-O-sulfonic acid in glacial acetic acid, induces a rearrangement to form the corresponding 2-azabicyclo[3.2.2]nonan-3-one (a lactam). ualberta.ca
The resulting lactam can then be reduced to the desired bicyclic amine. ualberta.ca A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in a solvent like dry ether. This two-step sequence of Beckmann rearrangement followed by reduction provides an efficient route to various 2-azabicyclo[3.2.2]nonane derivatives. ualberta.ca It has been observed that the Beckmann rearrangement of oximes derived from bicyclo[2.2.2]octanone often leads exclusively to the bridgehead migration product. nih.gov
| Starting Material | Reagents | Intermediate | Product |
| Bicyclo[2.2.2]octan-2-one | 1. Hydroxylamine-O-sulfonic acid, Acetic Acid2. LiAlH₄, Ether | 2-Azabicyclo[3.2.2]nonan-3-one | 2-Azabicyclo[3.2.2]nonane |
Schmidt Reaction as an Alternative Route to Azabicyclic Lactams
The Schmidt reaction offers a direct, one-step alternative to the Beckmann rearrangement for the synthesis of azabicyclic lactams from bicyclic ketones. semanticscholar.org This reaction involves treating a carbonyl compound, such as a bicyclo[2.2.2]octan-2-one, with hydrazoic acid (HN₃) under acidic conditions. semanticscholar.orgwikipedia.org The reaction proceeds through a nitrogen insertion, converting the cyclic ketone into a ring-expanded lactam. acs.orgnih.gov
Similar to the product of the Beckmann rearrangement, the resulting lactam can be reduced with a reagent like LiAlH₄ to yield the corresponding azabicyclic amine. The Schmidt reaction is atom-economical and avoids the isolation of an oxime intermediate. acs.org However, the regioselectivity of the nitrogen insertion can be an issue, and in some cases, mixtures of lactam isomers are obtained. nih.gov For bicyclo[2.2.2]octanone, the Schmidt reaction has been reported to yield solely the methylene (B1212753) migration product. nih.gov
Reductive Amination Strategies
Reductive amination serves as a direct and effective method for the synthesis of bicyclo[3.2.2]nonane amines from corresponding ketone precursors. A notable strategy involves the treatment of a 3-carbonyl-bicyclo[3.2.2]nonane-2-carboxylate with ammonium acetate (B1210297) and sodium cyanoborohydride. This reaction proceeds through the in situ formation of an imine, which is subsequently reduced to the desired amine. The resulting amine can then be deprotected and further oxidized to yield other functionalized derivatives.
Various reducing agents and conditions can be employed for reductive amination. Sodium borohydride (B1222165) in conjunction with an activator like boric acid, p-toluenesulfonic acid monohydrate, or benzoic acid under solvent-free conditions provides a simple and convenient procedure. organic-chemistry.org For enhanced chemoselectivity, the indium trichloride/triethylsilane/methanol system is effective for a range of substrates, tolerating functional groups such as esters, hydroxyls, and carboxylic acids. organic-chemistry.org Furthermore, biomimetic approaches using a Hantzsch ester for transfer hydrogenation, catalyzed by thiourea, offer a metal-free alternative for the direct reductive amination of ketones. organic-chemistry.org
| Precursor | Reagents | Product | Key Features |
| 3-carbonyl-bicyclo[3.2.2]nonane-2-carboxylate | 1. Ammonium acetate, Sodium cyanoborohydride2. Deprotection3. Swern oxidation | Bicyclo[3.2.2]nonane-1-carbaldehyde | Chiral reductive amination; yields aldehyde with >90% enantiomeric excess. |
| Ketones/Aldehydes | Sodium borohydride, Boric acid/p-TsOH/Benzoic acid | Primary/Secondary Amines | Solvent-free conditions. organic-chemistry.org |
| Ketones/Aldehydes | InCl₃, Et₃SiH, MeOH | Primary/Secondary Amines | High chemoselectivity. organic-chemistry.org |
| Ketones | Hantzsch ester, Thiourea | Primary/Secondary Amines | Biomimetic, metal-free. organic-chemistry.org |
Nucleophilic Substitution and Rearrangement from Tropane (B1204802) Intermediates
An intriguing and unexpected route to the bicyclo[3.2.2]nonane skeleton arises from the rearrangement of tropane (8-azabicyclo[3.2.1]octane) intermediates. nih.govacs.org Specifically, the nucleophilic substitution of 2β-mesyloxymethyl-N-methyl-3β-p-tolyl-tropane with various nucleophiles can lead to the formation of bicyclo[3.2.2]nonane derivatives alongside the expected bicyclo[3.2.1]octane products. nih.govacs.orgacs.org
The outcome of the reaction is highly dependent on the nature of the nucleophile. acs.orgacs.org When alkoxides are used, the rearranged bicyclo[3.2.2]nonane structure is the exclusive product. acs.orgacs.orgresearchgate.net However, when amines or imides are employed as nucleophiles, a mixture of both the rearranged bicyclo[3.2.2]nonane and the non-rearranged bicyclo[3.2.1]octane derivatives is obtained. acs.orgacs.orgresearchgate.net The structural assignment of these rearranged products has been confirmed through detailed NMR analysis. nih.govacs.orgacs.org This rearrangement offers a novel pathway to access the bicyclo[3.2.2]nonane core from readily available tropane precursors.
| Tropane Intermediate | Nucleophile | Product(s) | Reference |
| 2β-mesyloxymethyl-N-methyl-3β-p-tolyl-tropane | Alkoxides (e.g., sodium methoxide) | Bicyclo[3.2.2]nonane ether derivatives (exclusive) | acs.org, acs.org |
| 2β-mesyloxymethyl-N-methyl-3β-p-tolyl-tropane | Amines/Imides | Mixture of bicyclo[3.2.2]nonane and bicyclo[3.2.1]octane derivatives | acs.org, acs.org, researchgate.net |
Chemoenzymatic and Biomimetic Synthetic Pathways
Chemoenzymatic and biomimetic strategies are emerging as powerful tools for the synthesis of complex molecules like bicyclo[3.2.2]nonane derivatives, offering high selectivity and mild reaction conditions. researchgate.net While specific chemoenzymatic routes to this compound are still under development, the principles of biocatalysis are highly applicable. For instance, enzymes can be used for stereoselective transformations, which is crucial for controlling the chirality of the bicyclic framework. researchgate.net
Biomimetic approaches often draw inspiration from proposed biosynthetic pathways of natural products containing the bicyclo[3.2.2]nonane core. ethz.ch For example, the intramolecular enol oxidative coupling reaction has been successfully employed to construct the rigid spiro[bicyclo[3.2.2]nonane] system found in spiroaspertrione A, albeit with challenges in controlling the diastereomeric ratio. frontiersin.org
Stereoselective Synthesis and Chiral Induction in Bicyclo[3.2.2]nonane Systems
The control of stereochemistry is paramount in the synthesis of bicyclo[3.2.2]nonane derivatives due to the presence of multiple stereocenters.
Asymmetric Diels-Alder Reactions for Bicyclo[3.2.2]nonene Scaffolds
The Diels-Alder reaction is a cornerstone for constructing the bicyclo[3.2.2]nonene skeleton, which can be further elaborated to the saturated amine. rsc.orgrsc.org Asymmetric Diels-Alder reactions, in particular, allow for the enantioselective synthesis of the bicyclic core. rsc.orgrsc.orgbeilstein-journals.org The use of chiral catalysts or chiral auxiliaries can effectively control the stereochemical outcome of the cycloaddition. rsc.orgbeilstein-journals.org
For example, the TBSOTf-promoted stereoselective Diels-Alder reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein has been shown to produce a highly functionalized bicyclo[3.2.2]nonene derivative with control over the newly formed quaternary carbons. beilstein-journals.org The choice of Lewis acid and solvent can significantly influence the yield and stereoselectivity of the reaction. beilstein-journals.org
Control of Diastereomeric Ratios and Enantiospecific Approaches
Achieving high diastereomeric ratios and developing enantiospecific syntheses are key challenges in bicyclo[3.2.2]nonane chemistry. The rearrangement of tropane intermediates, as discussed earlier, provides an example where the choice of nucleophile influences the product distribution, though not always with perfect diastereoselectivity. acs.org
Enantiospecific approaches often start from a chiral precursor, and the stereochemistry is maintained throughout the synthetic sequence. The use of chiral substrates in combination with chiral catalysts can lead to a "matched pair" scenario, resulting in high levels of stereocontrol. researchgate.net
Functionalization and Derivatization Strategies for this compound
Once the this compound core is synthesized, it can be further functionalized to create a diverse range of derivatives. The bridgehead amine provides a reactive handle for various transformations.
The amine group can undergo standard N-alkylation, acylation, and sulfonylation reactions. Furthermore, the bicyclic framework itself can be functionalized. For instance, the introduction of substituents on the carbon skeleton can be achieved through various methods, including the use of functionalized precursors in the initial cyclization steps. The rigid structure of the bicyclo[3.2.2]nonane system can influence the reactivity and regioselectivity of these functionalization reactions.
| Reaction Type | Reagents/Conditions | Product |
| N-Alkylation | Alkyl halides, base | N-Alkyl-bicyclo[3.2.2]nonan-1-amines |
| N-Acylation | Acyl chlorides, anhydrides | N-Acyl-bicyclo[3.2.2]nonan-1-amines |
| N-Sulfonylation | Sulfonyl chlorides, base | N-Sulfonyl-bicyclo[3.2.2]nonan-1-amines |
Introduction of Pendant Amine Groups
The strategic installation of amine groups onto the bicyclo[3.2.2]nonane core is a critical step in the synthesis of functional derivatives. These amine groups serve as key handles for further chemical modification.
A notable method for introducing an amine is through a chiral reductive amination pathway. This strategy can be adapted from syntheses involving the related bicyclo[2.2.2]octane system. The process typically begins with a ketone precursor, such as 3-carbonyl-bicyclo[3.2.2]nonane-2-carboxylate, which is treated with ammonium acetate and a reducing agent like sodium cyanoborohydride to form the desired amine.
Another sophisticated approach yields aza-bicyclo[3.2.2]nonane derivatives, where a nitrogen atom is incorporated into the bicyclic framework itself. Research has shown that nucleophilic substitution reactions on a 2β-mesyloxymethyl-N-methyl-3β-p-tolyl-tropane, a bicyclo[3.2.1]octane intermediate, can lead to an unexpected rearrangement. acs.org When amines or imides are used as the nucleophile, this rearrangement produces a mixture of the expected bicyclo[3.2.1]octane product and the rearranged aza-bicyclo[3.2.2]nonane structure. acs.org This ring expansion provides a unique entry into this class of aza-heterocycles.
| Method | Starting Material/Precursor | Key Reagents | Product Type | Reference |
| Reductive Amination | 3-carbonyl-bicyclo[3.2.2]nonane-2-carboxylate | Ammonium acetate, Sodium cyanoborohydride | Bicyclo[3.2.2]nonane with pendant amine | |
| Rearrangement/Nucleophilic Substitution | 2β-mesyloxymethyl-N-methyl-3β-p-tolyl-tropane | Amines, Imides | Aza-bicyclo[3.2.2]nonane derivative | acs.org |
Synthesis of Spirocyclic Systems based on Bicyclo[3.2.2]nonane
The construction of spirocyclic systems that incorporate the bicyclo[3.2.2]nonane unit represents a significant synthetic challenge due to the inherent rigidity and steric hindrance of the framework. These complex architectures are found in noteworthy natural products.
A prominent example is the synthesis of the core skeleton of spiroaspertrione A, which features a unique spiro[bicyclo[3.2.2]nonane-2,1′-cyclohexane] system. nih.govfrontiersin.org A highly effective, though challenging, method to construct this spiro-ring system is through an intramolecular enol oxidative coupling (EOC) reaction. nih.govfrontiersin.org This advanced strategy involves the ceric ammonium nitrate (CAN)-induced intramolecular cross-coupling of a silyl enolate precursor to forge the key carbon-carbon bond that closes the spirocyclic structure. frontiersin.org While this remote oxidative coupling reaction can achieve high yields, controlling the diastereoselectivity of the products remains a challenge for chemists. nih.gov The development of this methodology has been crucial for accessing complex natural products like spiroaspertrione A. nih.gov
| Synthetic Goal | Key Reaction Type | Precursor | Key Reagent | Resulting System | Reference |
| Spiroaspertrione A core | Intramolecular Enol Oxidative Coupling (EOC) | Silyl enolate derivative | Ceric Ammonium Nitrate (CAN) | spiro[bicyclo[3.2.2]nonane-2,1′-cyclohexane] | nih.govfrontiersin.org |
Derivatization for Specific Research Applications
The derivatization of the bicyclo[3.2.2]nonane scaffold is driven by the quest for novel molecules with specific functions in medicine and materials science. The rigid conformation of the bicyclic system provides a stable platform for positioning functional groups in precise three-dimensional orientations.
A compelling application arises from the synthesis of spiroaspertrione A and its analogs. This natural product, containing the spiro[bicyclo[3.2.2]nonane-2,1′-cyclohexane] core, exhibits potent biological activity. nih.govfrontiersin.org Specifically, it has been shown to resensitize methicillin-resistant Staphylococcus aureus (MRSA) to the antibiotic oxacillin (B1211168). frontiersin.org It can lower the minimum inhibitory concentration (MIC) of oxacillin by as much as 32-fold, highlighting the potential of these derivatives in combating antibiotic resistance. nih.govfrontiersin.org
Beyond medicinal chemistry, other derivatives are valuable in materials science. For instance, Bicyclo[3.2.2]nonane-1,5-diyldimethanol, with its rigid structure and diol functionality, is a useful building block for creating new materials and serves as an intermediate in pharmaceutical synthesis where conformational stability is paramount. Furthermore, the creation of bicyclic urea (B33335) monomers based on the bicyclo[3.2.2]nonane framework points to their application in polymer chemistry. mdpi.com
| Derivative Class/Example | Key Structural Feature | Research Application | Reference |
| Spiroaspertrione A | spiro[bicyclo[3.2.2]nonane-2,1′-cyclohexane] core | Potentiation of antibiotics against MRSA | nih.govfrontiersin.org |
| Bicyclo[3.2.2]nonane-1,5-diyldimethanol | Rigid diol | Building block for materials science, Pharmaceutical intermediate | |
| Bicyclic Ureas | Bicyclo[3.2.2]nonane backbone | Monomers for polymerization | mdpi.com |
Chemical Reactivity and Mechanistic Investigations of Bicyclo 3.2.2 Nonan 1 Amine Analogues
Reaction Mechanisms Involving the Bicyclo[3.2.2]nonane Core
The bicyclo[3.2.2]nonane framework is a structurally significant bridged system whose reactivity is dictated by its unique geometry and inherent strain. The core structure can be synthesized and modified through a variety of reaction mechanisms, including rearrangements, cyclizations, and oxidative processes.
The bicyclo[3.2.2]nonane skeleton is prone to rearrangement reactions, particularly under conditions that generate carbocationic intermediates. Wagner-Meerwein rearrangements are prominent in the solvolysis and deamination reactions of its derivatives.
Studies on the deamination of epimeric 6-aminobicyclo[3.2.2]nonanes have shown that these reactions proceed primarily through stereospecific rearrangements to yield exo alcohols. gla.ac.uk Similarly, the solvolysis of 2-bicyclo[3.2.2]nonyl tosylate in various solvents results in a mixture of products, including rearranged alcohols and ethers. acs.orgresearchgate.net For instance, the acetolysis of 2-bicyclo[3.2.2]nonanyl tosylate yields not only the unrearranged 2- and 3-bicyclo[3.2.2]nonanol products but also a significant amount of exo-bicyclo[3.3.1]nonanol, a clear indication of a Wagner-Meerwein rearrangement involving the expansion of a six-membered ring. acs.orgresearchgate.net
The distribution of products from these rearrangements is highly dependent on the reaction conditions and the specific substrate. Investigations using carbon-13 labeling in the solvolysis of [1-¹³C]-2-bicyclo[3.2.2]nonyl p-toluenesulfonate have been crucial in elucidating the pathways of these skeletal rearrangements. acs.org
| Precursor | Reaction | Conditions | Major Rearrangement Product(s) | Reference(s) |
| 2-Bicyclo[3.2.2]nonyl tosylate | Acetolysis | Acetic Acid | exo-Bicyclo[3.3.1]nonan-2-ol (32%) | researchgate.net |
| 2-Bicyclo[3.2.2]nonyl tosylate | Solvolysis | Methanol / TFE | exo-2-substituted bicyclo[3.3.1]nonane | acs.org |
| Epimeric 6-aminobicyclo[3.2.2]nonanes | Deamination | Nitrous Acid | exo-alcohols | gla.ac.uk |
| Bicyclo[3.2.1]oct-2-ylcarbinylamine | Deamination | Nitrous Acid | Bicyclo[3.3.1]nonan-2-ol (16%) | researchgate.net |
Metallatropic shifts have also been observed in related systems. For example, metallated bicyclo[3.2.2]nona-2,6,8-trienyl derivatives are known to undergo 1,5-homodienyl shifts, rearranging to form barbaralane structures. acs.org
The construction of the bicyclo[3.2.2]nonane core is frequently achieved through cyclization and ring expansion strategies. The Diels-Alder reaction is a cornerstone method, providing a [4+2] cycloaddition pathway to rapidly assemble the bicyclic framework. gla.ac.uk For instance, the reaction between a cycloheptadiene derivative and a suitable dienophile like acrolein can yield a bicyclo[3.2.2]nonene structure. gla.ac.ukbeilstein-journals.org
Other important synthetic routes include:
Radical Cyclization : This strategy has been employed in the total synthesis of complex natural products, where a radical cyclization forges the bicyclo[3.2.2]nonane core. nih.gov
Ring Expansion : Smaller bicyclic systems can be expanded to form the bicyclo[3.2.2]nonane skeleton. A common example is the reaction of bicyclo[3.2.1]octan-8-one with diazomethane, which leads to bicyclo[3.2.2]nonan-6-one. researchgate.net This method has also been applied in the synthesis of hypermoin A, where a [4+2] cycloaddition is followed by a ring expansion to achieve the bicyclo[3.2.2]nonane core. digitellinc.com
Intramolecular Cyclization of Cyclohexane (B81311) Derivatives : Pyrolysis of the cerous salt of 3-(4-carboxycyclohexyl)propionic acid gives bicyclo[3.2.2]nonan-2-one in a fair yield. gla.ac.uk
| Synthetic Strategy | Precursors | Product Type | Reference(s) |
| Diels-Alder Reaction | Cycloheptadiene, Acrolein | Bicyclo[3.2.2]nonene | gla.ac.ukbeilstein-journals.org |
| Radical Cyclization | Acyclic radical precursor | Bicyclo[3.2.2]nonane core | nih.gov |
| Ring Expansion | Bicyclo[3.2.1]octan-8-one, Diazomethane | Bicyclo[3.2.2]nonan-6-one | researchgate.net |
| Intramolecular Cyclization | Cerous salt of 3-(4-carboxycyclohexyl)propionic acid | Bicyclo[3.2.2]nonan-2-one | gla.ac.uk |
Oxidative reactions can be pivotal in the formation of the bicyclo[3.2.2]nonane system. Intramolecular enol oxidative coupling has been used to construct spiro[bicyclo[3.2.2]nonane] frameworks, achieving high yields with oxidants like Mn(OAc)₃ or FeCl₃.
A noteworthy example from biosynthesis involves the fungal P450 enzyme BTG5. This enzyme catalyzes the formation of a bicyclo[3.2.2]nonane structure through an unusual two-step mechanism involving dimerization and cyclization. acs.orgnih.gov The first step is a heterodimerization that follows a common P450 oxidation process, while the second is a formal redox-neutral cyclization that is mechanistically a redox-mediated reaction. acs.orgnih.gov This discovery highlights a novel enzymatic strategy for constructing this complex bicyclic system. acs.orgnih.gov
Carbocation Chemistry and Nonclassical Ion Phenomena in Bicyclo[3.2.2]nonane Systems
The nature of carbocations within the bicyclo[3.2.2]nonane system has been a subject of considerable investigation and debate. Solvolysis studies of precursors like 2-bicyclo[3.2.2]nonyl tosylate generate carbocationic intermediates that can be trapped by solvent or undergo rearrangement. acs.orgresearchgate.net The central question is whether these intermediates exist as classical, localized carbocations or as stabilized, nonclassical bridged ions.
Early mechanistic proposals involved classical carbocations undergoing standard 1,2-shifts. acs.org Studies using ¹³C labeling to track rearrangements during the solvolysis of 2-bicyclo[3.2.2]nonyl tosylate have provided evidence supporting the formation of classical carbocation intermediates. researchgate.netacs.org The observation that the ¹³C label scrambles, but not to unity, and that elimination products show less scrambling, suggests that the initially formed classical cation can be trapped by the solvent faster than it rearranges to its mirror-image equivalent. researchgate.netacs.org
However, modern computational studies using density functional theory (DFT) have challenged this view. acs.org These calculations suggest that the proposed classical cations are not energy minima. Instead, nonclassical, bridged structures are significantly more stable. For example, the optimized nonclassical 2-bicyclo[3.2.2]nonanyl cation (ion 4 in the table below) is calculated to be 11.5 kcal/mol more stable than its classical counterpart (ion 3 ). acs.org Similarly, the 8-bicyclo[3.2.2]nonanyl cation (5 ) is predicted to exist as a nonclassical ion (6 ) that is 13.8 kcal/mol more stable. acs.org These computational findings suggest that the solvolysis reactions likely proceed through these more stable, nonclassical intermediates, even if experimental observations can be partially rationalized by a classical model. acs.org
| Ion Type | Structure Description | Relative Stability (kcal/mol) | Method | Reference(s) |
| 3 . Classical 2-bicyclo[3.2.2]nonanyl cation | Localized positive charge at C2 | +11.5 | DFT (B3LYP/6-31G) | acs.org |
| 4 . Nonclassical 2-bicyclo[3.2.2]nonanyl cation | Bridged structure with C8 interacting with the C1-C2 bond | 0 (Reference) | DFT (B3LYP/6-31G) | acs.org |
| 5 . Classical 8-bicyclo[3.2.2]nonanyl cation | Localized positive charge at C8 | +13.8 | DFT (B3LYP/6-31G) | acs.org |
| 6 . Nonclassical 8-bicyclo[3.2.2]nonanyl cation | Bridged, nonclassical structure | 0 (Reference) | DFT (B3LYP/6-31G) | acs.org |
Reactivity of Amine Functionality within the Bicyclic Framework
The reactivity of the amine group in bicyclo[3.2.2]nonan-1-amine is significantly influenced by its position at a bridgehead carbon within a strained, rigid framework. While direct studies on this specific compound are limited, analogies to other bridgehead amines provide substantial insight.
The bicyclic structure imposes geometric constraints that affect the nitrogen's hybridization and the accessibility of its lone pair. In related azabicyclo[3.2.2]nonane systems, the bridgehead nitrogen contributes to unique chemical and biological properties. vulcanchem.com The bicyclic framework can enhance the nucleophilicity of the amine compared to acyclic or linear tertiary amines, a phenomenon also observed in quinuclidine (B89598) systems. This enhanced reactivity is attributed to reduced steric hindrance around the nitrogen atom.
Studies comparing the reactivity of bridgehead amines in different bicyclic systems, such as bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO), have shown that a combination of low steric hindrance and high intrinsic nucleophilicity leads to exceptional reactivity. nih.govresearchgate.net The steric environment can be quantified by the cone angle of the amine. As the ring system size increases, the cone angle generally increases, suggesting greater steric bulk around the amine. nih.gov For this compound, the amine group is attached to a larger and more flexible framework than BCP or BCO, which would influence its steric profile and the orientation of the lone pair for nucleophilic attack. The deamination reactions of aminobicyclo[3.2.2]nonanes, which proceed via rearrangement, underscore the unique reactivity imparted by the bicyclic core. gla.ac.uk
Influence of Strain and Bridged Systems on Reactivity
The bicyclo[3.2.2]nonane system possesses significant strain energy, estimated to be around 15 kcal/mol, which arises from non-ideal bond angles at the bridgehead carbons. This inherent strain is a driving force for many of its characteristic reactions. The geometry of the molecule, particularly the "flattening" of the three-carbon bridge, has been observed in X-ray diffraction studies and influences its chemical behavior. gla.ac.uk
This strain enhances the reactivity of the molecule, making it a useful intermediate in synthesis. For example, the strain contributes to the facility of rearrangement reactions, such as the Wagner-Meerwein shifts that lead to the formation of the less-strained bicyclo[3.3.1]nonane system during solvolysis. acs.orgresearchgate.net
Furthermore, the rigid, bridged structure dictates the stereochemical outcomes of reactions. The conformational mobility of the three-carbon bridge, which can rapidly interconvert between equivalent conformations, is a key feature of the system's dynamics. gla.ac.uk Solvolysis of endo and exo bicyclo[3.2.2]nonanols leads to equilibration through common carbocationic intermediates, demonstrating how the bridged framework controls access to different reactive conformations. The fixed spatial arrangement of functional groups in the bicyclo[3.2.2]nonane core makes it a valuable scaffold for studying reaction mechanisms and for the synthesis of complex molecular architectures.
Research Applications and Potential of Bicyclo 3.2.2 Nonan 1 Amine Scaffolds Non Clinical
Applications as Building Blocks in Complex Organic Synthesis
The rigid bicyclo[3.2.2]nonane framework provides a well-defined three-dimensional orientation for appended functional groups, a desirable characteristic in the design and synthesis of complex molecular architectures. The bridgehead amine functionality of bicyclo[3.2.2]nonan-1-amine serves as a key reactive site for the construction of more elaborate structures.
Construction of Spiro Systems
While direct applications of this compound in the construction of spiro systems are not extensively documented in publicly available literature, the inherent structure of this bicyclic amine suggests its potential as a precursor to spirocyclic compounds. The synthesis of a spiro[bicyclo[3.2.2]-nonane-2,1'-cyclohexane] derivative has been reported, indicating the feasibility of incorporating the bicyclo[3.2.2]nonane core into spirocyclic frameworks. The bridgehead amine could, in principle, be transformed into other functional groups that are amenable to spirocyclization reactions. For instance, conversion of the amine to a ketone or a suitable precursor would open pathways to well-established spiro-annulation methodologies.
Role in Polymer Chemistry and Material Science
The unique structural features of bicyclic monomers can impart desirable properties to polymers, such as increased thermal stability and modified mechanical characteristics. This compound and its derivatives are of interest in this context for their potential as monomers and as additives in polymer formulations.
Use as Accelerators and Curing Agents for Rubbers
Amines are a well-established class of accelerators in the vulcanization of rubber, a process that involves the cross-linking of polymer chains to improve the material's durability and elasticity. rubberchem.com While specific studies detailing the use of this compound as a rubber accelerator are not prominent in the available literature, the chemical nature of this compound suggests its potential in this application. The reactivity of the amine group is a key factor in its function as an accelerator. Research on related cyclic amines, such as 3-azabicyclo-[3.2.2]nonane derivatives, has shown their utility as accelerators and curing agents. kglmeridian.com The rigid structure of this compound could influence its diffusion and reactivity within the rubber matrix, potentially offering advantages in controlling the vulcanization process. Further research would be needed to fully evaluate its efficacy and to establish structure-activity relationships for this class of bicyclic amines in rubber curing systems.
Polymerizability of Bicyclic Monomers
The ring-opening polymerization of bicyclic monomers is a powerful method for creating linear polymers with cyclic units integrated into the polymer backbone. mdpi.comresearchgate.net This structural feature often leads to polymers with enhanced physical properties, such as higher melting points and glass transition temperatures. mdpi.com While the direct polymerization of this compound has not been extensively reported, the general principles of bicyclic monomer polymerization suggest its potential as a monomer. The polymerization of atom-bridged bicyclic amines can proceed through cationic mechanisms. mdpi.comresearchgate.net The strain associated with the bicyclic system can provide the driving force for ring-opening. The resulting polymers would feature repeating units containing the bicyclo[3.2.2]nonane moiety, which could impart rigidity and thermal stability to the polymer chain.
Fundamental Studies in Organic Chemistry
The bicyclo[3.2.2]nonane framework provides a valuable model system for investigating fundamental concepts in organic chemistry, such as reaction mechanisms, conformational analysis, and the influence of structure on reactivity. The bridgehead position of the amino group in this compound makes it a particularly interesting subject for such studies.
The stability and reactivity of carbocations at bridgehead positions are of significant theoretical and practical interest. The 1-bicyclo[3.2.2]nonyl cation is notably stable enough to be observed in superacid solutions at low temperatures. spcmc.ac.in Solvolysis studies of 2-bicyclo[3.2.2]nonyl derivatives have provided evidence for the formation of classical carbocation intermediates, contributing to the understanding of reaction mechanisms in these constrained systems. rsc.orgresearchgate.net
The conformational properties of the bicyclo[3.2.2]nonane system have also been a subject of investigation. Studies on related 3-azabicyclo[3.2.2]nonanes have explored their conformational dynamics, revealing insights into the flexibility and preferred geometries of this bicyclic framework. researchgate.net The rigid nature of the bicyclo[3.2.2]nonane skeleton in this compound restricts the conformational freedom of the molecule, making it an excellent model for studying the influence of a fixed three-dimensional structure on chemical reactivity and physical properties. The exceptional reactivity often observed in bridgehead amines within strained bicyclic systems, such as in bicyclo[1.1.1]pentane-1-amine, is attributed to a combination of low steric hindrance and high intrinsic nucleophilicity. nih.gov Similar studies on this compound could provide valuable data on how the larger and more flexible ring system influences the properties of the bridgehead amine.
Investigation of Chemical Reactivity and Stereochemistry
The chemical behavior of this compound is intrinsically linked to the nature of its bridgehead amine. Bridgehead amines, where the nitrogen atom is located at the junction of the bicyclic rings, exhibit distinct reactivity compared to their acyclic or simple cyclic counterparts. This is primarily due to the geometric constraints imposed by the rigid cage-like structure, which influences the hybridization and accessibility of the nitrogen's lone pair of electrons.
Chemical Reactivity:
The reactivity of the bridgehead amine in this compound is a subject of significant interest. Generally, the nucleophilicity of bridgehead amines can be influenced by factors such as steric hindrance and the hybridization of the nitrogen atom. While specific experimental data on the reactivity of this compound is not extensively detailed in publicly available literature, general principles governing bridgehead amines suggest that the lone pair of electrons on the nitrogen atom is available for reactions with electrophiles. The bicyclo[3.2.2]nonane framework is less strained than smaller bicyclic systems, which may influence the amine's basicity and nucleophilicity.
Studies on related azabicyclo[3.2.2]nonane systems have demonstrated the potential for nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile. nih.govfigshare.com For instance, the reaction of a mesylate-containing tropane (B1204802) intermediate with amines can lead to the formation of aza-bicyclo[3.2.2]nonane derivatives. nih.govfigshare.com This suggests that the amine group in this compound would likely participate in similar transformations, such as alkylation, acylation, and condensation reactions.
Stereochemistry and Conformational Analysis:
The stereochemistry of the bicyclo[3.2.2]nonane system is a key area of investigation. The rigid structure of this scaffold leads to distinct spatial arrangements of substituents. Conformational analysis of the bicyclo[3.2.2]nonane ring system has been a subject of study, with research indicating a flexible boat-chair conformation for the cycloheptane (B1346806) part of the molecule. gla.ac.ukacs.orgacs.org The stereochemical outcome of reactions involving bicyclo[3.2.2]nonane derivatives is a critical aspect of their application in designing complex molecules.
Development of Novel Synthetic Methodologies
The unique structural features of the bicyclo[3.2.2]nonane skeleton have driven the development of novel synthetic strategies to access this and related scaffolds. While a definitive, optimized synthesis for this compound is not widely published, several methodologies for constructing the core bicyclo[3.2.2]nonane ring system and for introducing amine functionalities at the bridgehead position have been explored.
One common approach to the bicyclo[3.2.2]nonane framework involves ring expansion reactions of smaller bicyclic systems. For example, the expansion of a bicyclo[2.2.2]octane system can lead to the formation of a bicyclo[3.2.2]nonane derivative. arabjchem.org Another powerful method is the Diels-Alder reaction, which can be used to construct the bicyclic system with a high degree of stereocontrol. nih.gov
The introduction of an amine group at the bridgehead position presents a synthetic challenge. Direct amination of a bridgehead carbon is often difficult. Therefore, multi-step sequences are typically employed. One potential strategy involves the synthesis of a bridgehead carboxylic acid, which can then be converted to the amine via a Curtius, Hofmann, or Schmidt rearrangement. Syntheses of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have been reported, which could serve as precursors for ring expansion to a bicyclo[3.2.2]nonane system followed by conversion to the 1-amine. acs.org
Furthermore, methodologies for the synthesis of azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones have been developed, which involve a Beckmann rearrangement followed by reduction. nih.govualberta.ca While these methods lead to nitrogen incorporation within the ring system rather than as a bridgehead substituent, they highlight the chemical transformations available for this class of compounds. The development of synthetic routes to this compound is an active area of research, driven by the potential of this scaffold in various fields of chemical science.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for bicyclo[3.2.2]nonan-1-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of this compound involves strained bicyclic systems, such as photolysis of bicyclo[2.2.2]octyldiazomethane to induce structural rearrangement . Key parameters for optimization include:
- Temperature control : To minimize side reactions (e.g., ring-opening).
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to verify bridgehead amine geometry and bicyclic framework .
- X-ray crystallography : Resolves bond angles and spatial arrangement of substituents .
- Mass spectrometry (HRMS) : Validates molecular formula (CHN) and isotopic patterns .
Q. What are the key reactivity patterns of this compound in substitution reactions?
- Methodological Answer : The amine group participates in nucleophilic substitutions, such as:
- Alkylation : Reacting with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives .
- Acylation : Using acyl chlorides (e.g., acetyl chloride) to generate amides .
- Optimization : Steric hindrance at the bridgehead requires bulky reagents to proceed efficiently .
Advanced Research Questions
Q. How do bridge size and substituent effects influence the pharmacological profile of this compound derivatives?
- Methodological Answer :
- Bridge size : Larger bridges (e.g., [3.2.2] vs. [2.2.2]) increase conformational flexibility, altering receptor-binding kinetics .
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability and lipophilicity, as shown in analogs like 4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride .
- Experimental validation : Use radioligand binding assays and molecular dynamics simulations to quantify affinity changes .
Q. What strategies mitigate nitrosamine impurities during this compound synthesis?
- Methodological Answer :
- Reagent screening : Avoid nitroso-containing precursors.
- Analytical protocols : LC-MS/MS to detect nitrosamines at thresholds <1 ppm, per EMA guidelines .
- Process controls : Adjust pH and temperature to inhibit nitrosation pathways .
Q. How can computational models predict the regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer :
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with dienophiles .
- Retrosynthesis tools : AI-driven platforms (e.g., PISTACHIO database) propose feasible routes for spirocyclic derivatives, leveraging analogous bicyclic systems .
Q. What experimental designs resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer :
- Dose-response studies : Test compounds across multiple concentrations to identify non-linear effects.
- Orthogonal assays : Combine enzyme inhibition (e.g., kinase assays) and cell viability (e.g., MTT) to confirm target specificity .
- Meta-analysis : Cross-reference data from PubChem and EPA DSSTox to validate reproducibility .
Methodological Framework for Research Design
- Hypothesis formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame questions, e.g., "Does bridgehead amine geometry affect blood-brain barrier penetration?" .
- Data validation : Use PubChem and CAS Common Chemistry for structural cross-verification .
- Ethical compliance : Adhere to EMA guidelines for impurity reporting and risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
